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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot

synthesis of substituted indoles from readily available o-nitrotoluenes. The indole scaffold is a

cornerstone in medicinal chemistry, appearing in a vast array of natural products and

pharmaceuticals. The methods described herein offer efficient and versatile routes to this

important heterocyclic system.

Introduction
The synthesis of the indole nucleus from o-nitrotoluenes can be achieved through several

powerful named reactions, most notably the Leimgruber-Batcho, Bartoli, and Reissert

syntheses. These methods provide access to a wide range of substituted indoles, often with

high yields and under manageable reaction conditions. This document will detail the protocols

for these key transformations, present quantitative data for substrate scope, and provide visual

representations of the reaction pathways and experimental workflows.

Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a widely used and highly efficient two-step process that

can be performed in a single pot. It involves the formation of an enamine from an o-
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nitrotoluene, followed by a reductive cyclization to yield the indole.[1] This method is particularly

advantageous for producing indoles that are unsubstituted at the C2 and C3 positions.[2]

Reaction Principle
The synthesis proceeds via two key steps:

Enamine Formation: The acidic methyl group of the o-nitrotoluene condenses with a

formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the

presence of a secondary amine like pyrrolidine, to form a β-amino-2-nitrostyrene (enamine).

[1]

Reductive Cyclization: The nitro group of the intermediate enamine is reduced to an amine,

which then undergoes spontaneous cyclization and elimination of the secondary amine to

form the indole ring.[1] A variety of reducing agents can be employed for this step.[2]

Experimental Protocol
Synthesis of 4-Benzyloxyindole

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Step A: (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene

To a solution of 175.4 g (0.72 mol) of 6-benzyloxy-2-nitrotoluene in 400 mL of DMF, add

102.5 g (0.84 mol) of N,N-dimethylformamide dimethyl acetal and 59.8 g (0.84 mol) of

pyrrolidine.

Heat the solution at reflux (110°C) for 3 hours under a nitrogen atmosphere.

Allow the reaction mixture to cool to room temperature and remove the volatile components

on a rotary evaporator.

Dissolve the resulting red residue in 200 mL of methylene chloride and 1.60 L of methanol.

Concentrate the solution to a volume of about 1.40 L on a steam bath and then cool to 5°C.
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Filter the precipitated red crystals and wash the filter cake with 200 mL of cold methanol to

afford the enamine intermediate.

Step B: 4-Benzyloxyindole

Prepare a slurry of 10 g of Raney nickel in 100 mL of methylene chloride.

To this slurry, add a solution of 118.0 g (0.36 mol) of the (E)-6-benzyloxy-2-nitro-β-

pyrrolidinostyrene in 900 mL of methylene chloride.

Add 72 mL of 85% hydrazine hydrate dropwise over a period of 2 hours, maintaining the

temperature between 45 and 50°C with a water bath.

Continue stirring at this temperature for an additional 2 hours after the final addition of

hydrazine hydrate.

Cool the mixture to room temperature and remove the catalyst by filtration through a bed of

Celite, washing the filter cake several times with methylene chloride.

Evaporate the filtrate and dry the residue by co-evaporation with 500 mL of toluene.

The crude product can be purified by column chromatography on silica gel using a toluene-

cyclohexane (1:1) solvent system.

Data Presentation
The Leimgruber-Batcho synthesis is compatible with a variety of substituents on the aromatic

ring. The following table summarizes the yields for the synthesis of various substituted indoles

from the corresponding o-nitrotoluenes in a one-pot procedure.
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Entry R Time (h) Yield (%)

1 H 10 71

2 6-Cl 5.5 92

3 6-Br 3.5 82

4 6-NH₂ 5 52

5 5-CH₃ 14 65

6 5-CN 2.5 66

7 5-Cl 6 68

8 5,6-Cl₂ 5 92

9 4-Cl 9 55

10 7-Cl 9 70

11 7-CH₃ 21 53

Table adapted from data presented in the International Journal of Advanced Research.[4]
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Caption: Reaction mechanism of the Leimgruber-Batcho indole synthesis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 15 Tech Support

https://www.journalijar.com/uploads/2024/02/65ec22cfa78f8_IJAR-45936.pdf
https://www.benchchem.com/product/b181076?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: o-Nitrotoluene, DMF-DMA, Pyrrolidine in DMF

Heat to Reflux (110°C, 3h)

Cool and Evaporate Volatiles

Dissolve in CH₂Cl₂/MeOH and Precipitate

Filter to obtain Enamine

Reduce with Raney Ni and Hydrazine Hydrate

Filter Catalyst and Evaporate Solvent

Purify by Column Chromatography

Final Product: Substituted Indole

Click to download full resolution via product page

Caption: Experimental workflow for the Leimgruber-Batcho synthesis.
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Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles

from ortho-substituted nitroarenes.[5] A key feature of this reaction is the use of a vinyl

Grignard reagent in excess.[6] The steric bulk of the ortho-substituent is crucial for the success

of the reaction, as it facilitates a key[7][7]-sigmatropic rearrangement.[1]

Reaction Principle
The reaction proceeds through a series of steps initiated by the addition of the vinyl Grignard

reagent to the nitro group. This is followed by the formation of a nitrosoarene intermediate, a

second Grignard addition, a[7][7]-sigmatropic rearrangement, cyclization, and finally

aromatization upon workup to yield the 7-substituted indole.[1] Three equivalents of the

Grignard reagent are typically required.[6]

Experimental Protocol
General Procedure for the Synthesis of 7-Substituted Indoles

This protocol is a general procedure based on the original work by Bartoli and subsequent

descriptions.[5][7]

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and

a nitrogen inlet, dissolve the ortho-substituted nitroarene (1 equivalent) in anhydrous

tetrahydrofuran (THF).

Cool the solution to -40°C in a dry ice/acetone bath.

Slowly add a solution of vinylmagnesium bromide (3 equivalents) in THF via the dropping

funnel, maintaining the internal temperature below -30°C.

After the addition is complete, stir the reaction mixture at -20°C for 1-2 hours.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Allow the mixture to warm to room temperature and extract the product with diethyl ether or

ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Data Presentation
The Bartoli synthesis is particularly effective for the synthesis of 7-substituted indoles. The

following table provides examples of the synthesis of various indoles from ortho-substituted

nitrobenzenes.

R R¹ X in nitroarene Indole Yield (%)

H H Me 55

H H Et 60

H H i-Pr 70

H H t-Bu 75

H H Ph 65

H H F 40

H H Cl 62

H H Br 65

Me H Me 60

Me H Cl 70

Ph H Me 58

Ph H Cl 68

Table adapted from data presented by Dalpozzo and Bartoli.
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Caption: Reaction mechanism of the Bartoli indole synthesis.
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Start: o-Substituted Nitroarene in Anhydrous THF

Cool to -40°C

Slowly Add Vinylmagnesium Bromide (3 eq.)

Stir at -20°C for 1-2h

Quench with Saturated aq. NH₄Cl

Extract with Et₂O or EtOAc

Dry and Concentrate Organic Phase

Purify by Column Chromatography

Final Product: 7-Substituted Indole

Click to download full resolution via product page

Caption: Experimental workflow for the Bartoli indole synthesis.
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Reissert Indole Synthesis
The Reissert indole synthesis is a classical method for preparing indoles and their derivatives,

particularly indole-2-carboxylic acids, from o-nitrotoluenes.[8] It involves a condensation

reaction followed by a reductive cyclization.

Reaction Principle
The synthesis consists of two main transformations:

Condensation: The o-nitrotoluene is condensed with diethyl oxalate in the presence of a

strong base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate.[8]

Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced to an amine,

which then undergoes intramolecular cyclization to form an indole-2-carboxylic acid.[8] This

can be subsequently decarboxylated to the corresponding indole. Common reducing agents

include zinc in acetic acid.[8]

Experimental Protocol
General Procedure for the Synthesis of Indole-2-carboxylic Acid

This is a generalized protocol based on the principles of the Reissert synthesis.[8][9]

Step A: Ethyl o-nitrophenylpyruvate

In a flame-dried flask under a nitrogen atmosphere, prepare a solution of potassium ethoxide

by dissolving potassium metal in absolute ethanol.

To this solution, add the o-nitrotoluene (1 equivalent) followed by the dropwise addition of

diethyl oxalate (1.1 equivalents) while maintaining the temperature at or below room

temperature.

Stir the reaction mixture at room temperature for several hours until the reaction is complete

(monitored by TLC).

Pour the reaction mixture into a mixture of ice and dilute acid (e.g., HCl or H₂SO₄).
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Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic

layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure.

The crude pyruvate can be purified by distillation or chromatography.

Step B: Indole-2-carboxylic Acid

Dissolve the ethyl o-nitrophenylpyruvate from Step A in a mixture of acetic acid and ethanol.

Add zinc dust portion-wise to the stirred solution. The reaction is exothermic and may require

cooling to maintain a moderate temperature.

After the addition is complete, heat the mixture at reflux for 1-2 hours.

Cool the reaction mixture and filter to remove the excess zinc.

Concentrate the filtrate under reduced pressure.

The resulting crude indole-2-carboxylic acid can be purified by recrystallization.

Data Presentation
The Reissert synthesis allows for the preparation of various substituted indole-2-carboxylic

acids. The following table illustrates the scope of this reaction with different substituted o-

nitrotoluenes.
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Entry
Substituent on o-
nitrotoluene

Product Yield (%)

1 H
Indole-2-carboxylic

acid
~60-70

2 4-Chloro
5-Chloroindole-2-

carboxylic acid
~65

3 5-Methyl
6-Methylindole-2-

carboxylic acid
~70

4 4,5-Dichloro
5,6-Dichloroindole-2-

carboxylic acid
~60

5 4-Methoxy
5-Methoxyindole-2-

carboxylic acid
~55

Yields are approximate and can vary based on specific reaction conditions and purification

methods.
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Caption: Reaction mechanism of the Reissert indole synthesis.
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Start: o-Nitrotoluene, Diethyl oxalate, KOEt in EtOH

Stir at Room Temperature

Acidic Workup and Extraction

Purify Pyruvate Intermediate

Reduce with Zn in Acetic Acid

Heat to Reflux

Filter and Concentrate

Recrystallize to obtain Indole-2-carboxylic acid

Final Product: Indole-2-carboxylic acid

Click to download full resolution via product page

Caption: Experimental workflow for the Reissert indole synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.benchchem.com/product/b181076?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Bartoli_indole_synthesis
https://en.wikipedia.org/wiki/Leimgruber%E2%80%93Batcho_indole_synthesis
http://orgsyn.org/demo.aspx?prep=cv7p0034
https://www.journalijar.com/uploads/2024/02/65ec22cfa78f8_IJAR-45936.pdf
https://grokipedia.com/page/Bartoli_indole_synthesis
https://www.name-reaction.com/bartoli-indole-synthesis
https://www.quimicaorganica.org/en/reactions/1689-bartoli-indole-synthesis.html
https://en.wikipedia.org/wiki/Reissert_indole_synthesis
https://resolve.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/reissert-indole-synthesis/A3CDA53400EFE56A06E8BAD4576655AD
https://resolve.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/reissert-indole-synthesis/A3CDA53400EFE56A06E8BAD4576655AD
https://www.benchchem.com/product/b181076#one-pot-synthesis-of-substituted-indoles-from-o-nitrotoluenes
https://www.benchchem.com/product/b181076#one-pot-synthesis-of-substituted-indoles-from-o-nitrotoluenes
https://www.benchchem.com/product/b181076#one-pot-synthesis-of-substituted-indoles-from-o-nitrotoluenes
https://www.benchchem.com/product/b181076#one-pot-synthesis-of-substituted-indoles-from-o-nitrotoluenes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b181076?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

